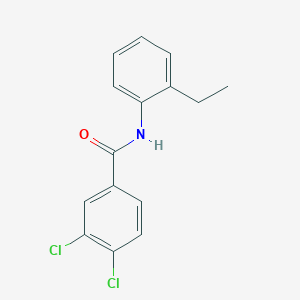

3,4-dichloro-N-(2-ethylphenyl)benzamide

Description

3,4-Dichloro-N-(2-ethylphenyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an N-linked 2-ethylphenyl group. These compounds typically interact with µ-opioid receptors, mimicking the effects of morphine but with varying potency and side-effect profiles . The dichlorinated aromatic moiety is a critical pharmacophore, enhancing lipophilicity and receptor binding affinity .

Properties

Molecular Formula |

C15H13Cl2NO |

|---|---|

Molecular Weight |

294.2g/mol |

IUPAC Name |

3,4-dichloro-N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-5-3-4-6-14(10)18-15(19)11-7-8-12(16)13(17)9-11/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

PAUMNFGNDJGJGP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)

- Structure: Features a cyclohexylmethyl group substituted with a dimethylamino moiety, distinguishing it from the simpler 2-ethylphenyl group in the target compound.

- Activity: AH-7921 is a potent µ-opioid agonist with 0.7× the potency of morphine in vivo.

- Metabolism : Undergoes N-demethylation and hydroxylation in human hepatocytes, producing metabolites that retain opioid activity .

- Toxicity : Linked to fatal intoxications due to respiratory depression and multi-drug interactions .

U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

- Structure: Contains a dimethylamino-cyclohexyl group and N-methylation, increasing steric bulk compared to the target compound.

- Activity : Exhibits 7.5× higher potency than morphine, contributing to its widespread misuse. Electrochemical studies highlight its redox-active dichlorobenzamide core, which may influence neurotoxicity .

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide

- Structure : Substituted with a 3-chloro-4-methylphenyl group instead of 2-ethylphenyl.

- Physicochemical Properties : Molecular weight 314.59 g/mol, ClogP ≈ 4.2 (higher lipophilicity than the target compound) .

Comparative Analysis Table

Key Differences and Implications

N-Alkylation (e.g., U-47700’s N-methyl group) enhances metabolic stability and potency but increases abuse liability .

Metabolic Pathways :

- AH-7921 and U-47700 undergo extensive hepatic metabolism, producing active metabolites that prolong opioid effects . In contrast, the simpler structure of 3,4-dichloro-N-(2-ethylphenyl)benzamide may lead to faster clearance.

Toxicity and Regulation :

- Compounds with cyclohexylmethyl groups (e.g., AH-7921) are more likely to cause fatal respiratory depression, prompting strict regulation . The target compound’s lack of a tertiary amine may reduce CNS penetration and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.